molecular formula C15H12O4 B12869214 3-(4-Hydroxyphenoxy)-3-methyl-2-benzofuran-1(3H)-one CAS No. 93037-07-1

3-(4-Hydroxyphenoxy)-3-methyl-2-benzofuran-1(3H)-one

Katalognummer: B12869214
CAS-Nummer: 93037-07-1
Molekulargewicht: 256.25 g/mol
InChI-Schlüssel: UOCFWZGFOOXRQV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-Hydroxyphenoxy)-3-methyl-2-benzofuran-1(3H)-one is an organic compound that belongs to the class of benzofurans This compound is characterized by the presence of a benzofuran ring system substituted with a hydroxyphenoxy group and a methyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Hydroxyphenoxy)-3-methyl-2-benzofuran-1(3H)-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-hydroxyphenol with 3-methyl-2-benzofuran-1(3H)-one in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures (around 85°C) for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-Hydroxyphenoxy)-3-methyl-2-benzofuran-1(3H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding quinones.

    Reduction: The compound can be reduced to form hydroxy derivatives.

    Substitution: The phenoxy group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

Wissenschaftliche Forschungsanwendungen

3-(4-Hydroxyphenoxy)-3-methyl-2-benzofuran-1(3H)-one has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-(4-Hydroxyphenoxy)-3-methyl-2-benzofuran-1(3H)-one involves its interaction with various molecular targets and pathways. The hydroxy group can participate in hydrogen bonding and redox reactions, influencing the compound’s biological activity. The benzofuran ring system can interact with cellular membranes and proteins, modulating their function. Additionally, the compound’s ability to scavenge reactive oxygen species (ROS) contributes to its antioxidant properties .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-(4-Hydroxyphenoxy)-3-methyl-2-benzofuran-1(3H)-one is unique due to its specific combination of a benzofuran ring system with a hydroxyphenoxy group and a methyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Eigenschaften

CAS-Nummer

93037-07-1

Molekularformel

C15H12O4

Molekulargewicht

256.25 g/mol

IUPAC-Name

3-(4-hydroxyphenoxy)-3-methyl-2-benzofuran-1-one

InChI

InChI=1S/C15H12O4/c1-15(18-11-8-6-10(16)7-9-11)13-5-3-2-4-12(13)14(17)19-15/h2-9,16H,1H3

InChI-Schlüssel

UOCFWZGFOOXRQV-UHFFFAOYSA-N

Kanonische SMILES

CC1(C2=CC=CC=C2C(=O)O1)OC3=CC=C(C=C3)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.